Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH
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Overview
Description
The compound Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide composed of twenty amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the peptide’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as N-methylmorpholine (NMM) buffer for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For instance, it may bind to a receptor, triggering a cascade of intracellular events that result in a physiological response .
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: Another synthetic peptide with similar applications.
Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-Tyr-NH2: Known for its stability and cell permeability.
Uniqueness
Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: is unique due to its specific amino acid sequence, which imparts distinct biochemical properties
Properties
Molecular Formula |
C107H170N32O21 |
---|---|
Molecular Weight |
2240.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C107H170N32O21/c1-61(2)86(135-96(151)81-38-24-52-137(81)101(156)76(34-16-20-48-111)126-85(143)59-122-89(144)79(57-67-58-121-70-30-12-11-29-69(67)70)132-93(148)75(36-22-50-119-106(114)115)129-95(150)78(124-64(7)140)55-65-27-9-8-10-28-65)98(153)123-60-84(142)125-71(31-13-17-45-108)90(145)127-72(32-14-18-46-109)91(146)128-74(35-21-49-118-105(112)113)92(147)131-77(37-23-51-120-107(116)117)102(157)138-53-25-39-82(138)97(152)136-88(63(5)6)99(154)130-73(33-15-19-47-110)94(149)134-87(62(3)4)100(155)133-80(56-66-41-43-68(141)44-42-66)103(158)139-54-26-40-83(139)104(159)160/h8-12,27-30,41-44,58,61-63,71-83,86-88,121,141H,13-26,31-40,45-57,59-60,108-111H2,1-7H3,(H,122,144)(H,123,153)(H,124,140)(H,125,142)(H,126,143)(H,127,145)(H,128,146)(H,129,150)(H,130,154)(H,131,147)(H,132,148)(H,133,155)(H,134,149)(H,135,151)(H,136,152)(H,159,160)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,86-,87-,88-/m0/s1 |
InChI Key |
UYRCARGBRQBNEP-ZBICCCPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C |
Origin of Product |
United States |
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